

A Comprehensive Guide to Validating the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

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Compound of Interest

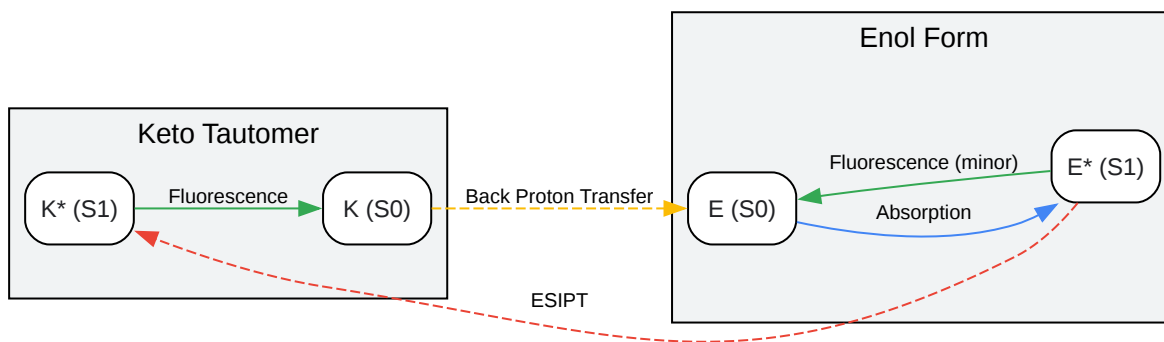
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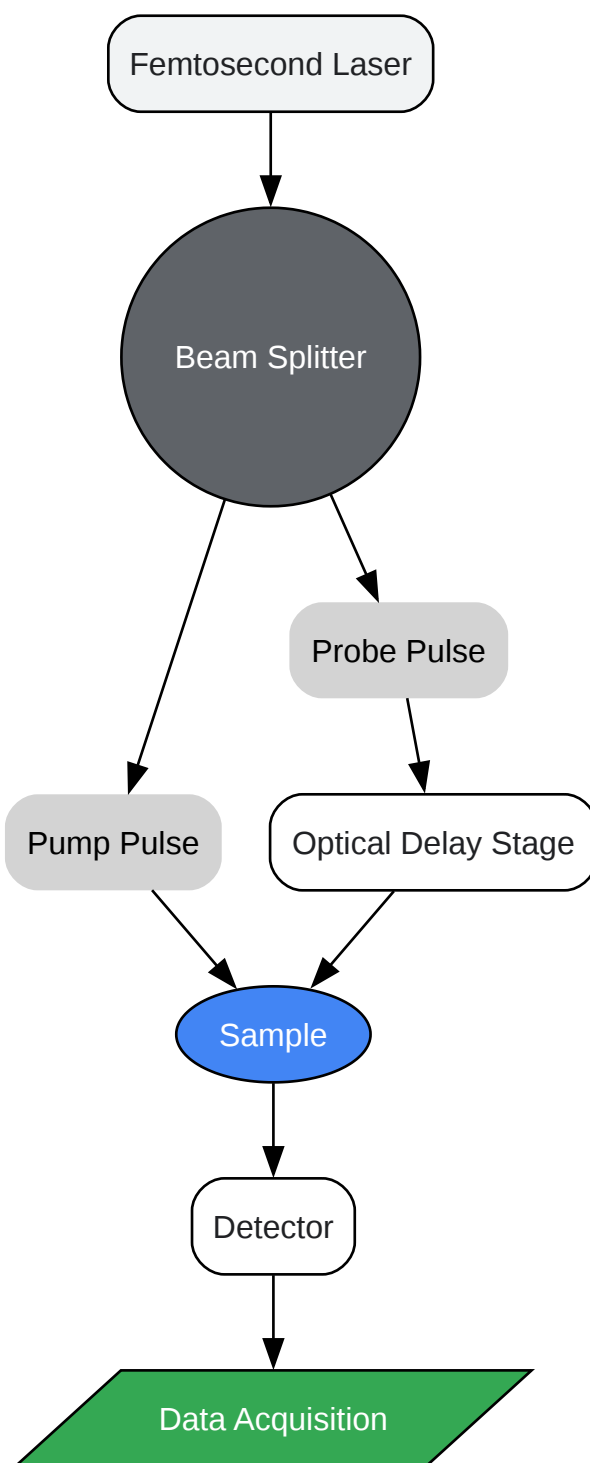
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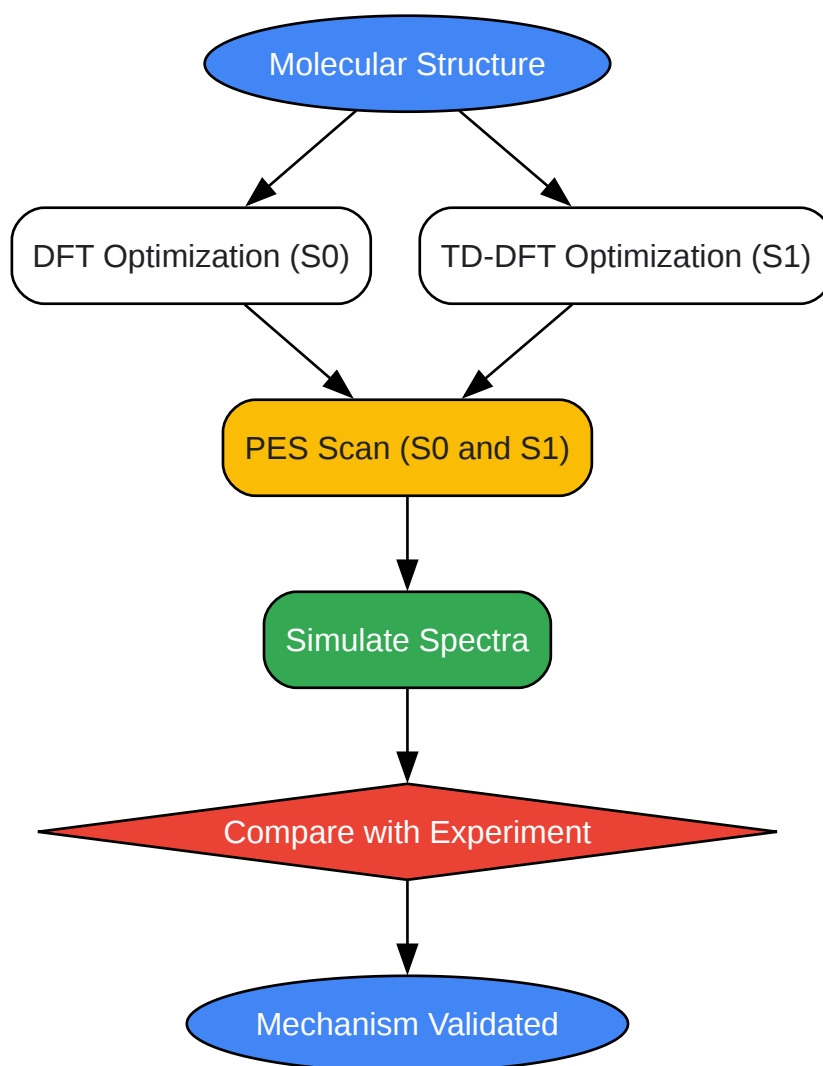
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Introduction: The Significance of ESIPT in Modern Photochemistry

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon electronic excitation. This ultrafast reaction is pivotal in various scientific and technological fields, including the design of photostabilizers, fluorescent probes for biological imaging, and materials for organic light-emitting diodes (OLEDs).[1][2] The ESIPT process is characterized by a four-level photocycle involving the ground and excited states of both the normal (enol) and tautomeric (keto) forms of the molecule. A key feature of ESIPT-capable molecules is the presence of a proton donor and acceptor in close proximity, often facilitated by an intramolecular hydrogen bond. Upon photoexcitation, a significant change in the electronic distribution enhances the acidity of the donor and the basicity of the acceptor, driving the proton transfer. This results in the formation of an excited-state tautomer, which often exhibits a large Stokes shift—a substantial difference between the absorption and emission maxima.[3] This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies for validating the ESIPT mechanism, aimed at researchers, scientists, and professionals in drug development.







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Publishing) [pubs.rsc.org]

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